molecular formula C10H11NO3 B12850017 2-(3-Methoxyphenyl)-N-methyl-2-oxoacetamide

2-(3-Methoxyphenyl)-N-methyl-2-oxoacetamide

Cat. No.: B12850017
M. Wt: 193.20 g/mol
InChI Key: UOBIPQYSNHUPFT-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-methyl-2-oxoacetamide is an organic compound with a complex structure that includes a methoxyphenyl group and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-N-methyl-2-oxoacetamide typically involves the reaction of 3-methoxybenzoyl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Methoxybenzoyl chloride} + \text{N-methylacetamide} \xrightarrow{\text{Base}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxoacetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-N-methyl-2-oxoacetamide.

    Reduction: Formation of 2-(3-Methoxyphenyl)-N-methyl-2-aminoacetamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methoxyphenyl)-N-methyl-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)acetamide
  • N-Methyl-2-oxoacetamide
  • 3-Methoxybenzamide

Uniqueness

2-(3-Methoxyphenyl)-N-methyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-methyl-2-oxoacetamide

InChI

InChI=1S/C10H11NO3/c1-11-10(13)9(12)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3,(H,11,13)

InChI Key

UOBIPQYSNHUPFT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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